![molecular formula C19H18ClF3N2O3 B2650937 Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate CAS No. 339101-69-8](/img/structure/B2650937.png)
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate, also known as CTB or Compound 25, is a synthetic compound that has been widely used in scientific research.
Aplicaciones Científicas De Investigación
Molecular Docking and Biological Activities
Molecular docking studies have shown that derivatives of butanoic acid, including compounds with structures similar to the specified chemical, inhibit Placenta growth factor (PIGF-1), suggesting potential pharmacological importance. Theoretical analyses, including natural bond orbital (NBO) analysis and frontier molecular orbital (HOMO and LUMO) energies, describe the reactivity and stability of these molecules. These compounds have been identified as promising candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Such studies underline the significance of butanoic acid derivatives in developing new pharmacological agents with good biological activities (Vanasundari et al., 2018).
Spectroscopic and Structural Investigations
Spectroscopic (FT-IR and FT-Raman) and structural investigations provide deep insights into the characteristics of butanoic acid derivatives. The vibrational bands, molecular stability, and charge delocalization of these compounds have been comprehensively analyzed. Such studies also explore the potential of these molecules as nonlinear optical materials and their electronic and optical properties, emphasizing the importance of understanding their structural and electronic configurations for various scientific applications (Vanasundari et al., 2017).
Chemical Synthesis and Modification
Research into the synthesis of butanoic acid derivatives reveals the development of novel, potent antiandrogens through the optimization of these compounds. Such studies are crucial for the pharmaceutical industry, particularly for treating androgen-responsive diseases. The synthesis approaches highlight the versatility and potential of butanoic acid derivatives in medicinal chemistry, leading to the development of compounds like (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide, which shows promise for clinical applications (Tucker et al., 1988).
Detection and Sensing Applications
The bi-functionalized luminescent metal-organic framework (MOF), designed for specific recognition of biomarkers like 4-Aminophenol (4-AP), exemplifies the application of butanoic acid derivatives in sensing technologies. This MOF's ability to detect 4-AP with high selectivity and sensitivity in human urine demonstrates its potential for health monitoring and pre-diagnosis, offering a novel approach to screening for aniline exposure (Jin & Yan, 2021).
Propiedades
IUPAC Name |
methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-28-17(26)3-2-10-24-15-9-6-13(19(21,22)23)11-16(15)25-18(27)12-4-7-14(20)8-5-12/h4-9,11,24H,2-3,10H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIKPCVGWMTIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)
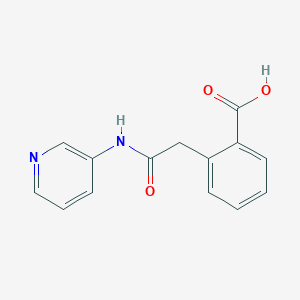
![1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2650858.png)
![6H-Dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B2650859.png)
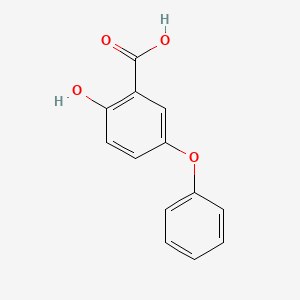
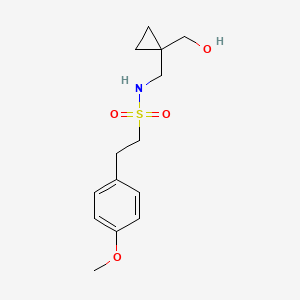
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2650863.png)
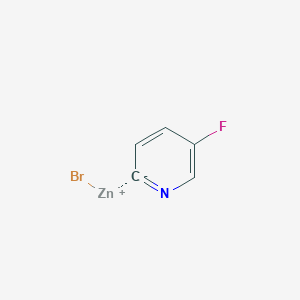
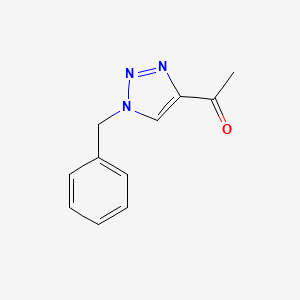
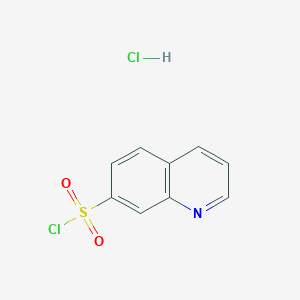
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2650874.png)
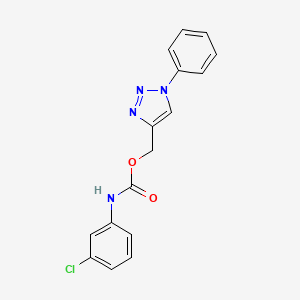
![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2650876.png)